The compound is sourced primarily from chemical suppliers and research institutions, where it is utilized for its unique structural properties. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and utility in synthesizing various pharmaceuticals.
The synthesis of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:
In industrial settings, automated reactors and continuous flow processes may be used to enhance yields and purities through high-throughput screening and optimization of reaction conditions .
The molecular structure of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can be described as follows:
Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with various molecular targets:
The physical and chemical properties of tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.29 g/mol |
Purity | 97% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its reactive functional groups .
Tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific applications:
The systematic IUPAC name tert-butyl 2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate delineates the core structure as a piperidine ring—a six-membered heterocycle containing one nitrogen atom—with three critical substituents: 1) A tert-butoxycarbonyl (Boc) group attached to the nitrogen (N1), 2) An aminomethyl (–CH₂NH₂) group at C2, and 3) Two fluorine atoms at C5. The stereochemical designation "2-(aminomethyl)" implies a chiral center at C2, while the gem-difluoro substitution at C5 creates a prochiral center. This molecular architecture generates significant stereochemical complexity, with synthetic routes potentially yielding cis or trans diastereomers relative to the C2 and C5 positions [1] [8].
Table 1: Key Identifiers and Stereochemical Variants of Tert-butyl 2-(Aminomethyl)-5,5-Difluoropiperidine-1-Carboxylate
CAS Registry Number | Systematic Name | Molecular Formula | Stereochemistry |
---|---|---|---|
1303973-22-9 | tert-butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate | C₁₁H₂₀F₂N₂O₂ | Unspecified stereochemistry |
1392473-32-3 | (R)-tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | C₁₀H₁₈F₂N₂O₂ | (R)-configuration |
2387597-77-3 | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate hemi(oxalate) | C₂₄H₄₆N₄O₈ | Unspecified stereochemistry |
The stereochemical configuration profoundly influences biological activity. For instance, the (R)-enantiomer of structurally analogous tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS# 1392473-32-3) demonstrates enhanced binding affinity for NMDA receptors compared to its (S)-counterpart, underscoring the critical role of chiral fidelity in neuropharmacological applications. The piperidine ring adopts distinct chair conformations where bulky substituents preferentially occupy equatorial positions, minimizing 1,3-diaxial interactions. This conformational preference modulates the spatial orientation of the aminomethyl group, thereby affecting its nucleophilicity and subsequent derivatization efficiency in peptide coupling or reductive amination reactions [2] [8].
The incorporation of gem-difluoro substituents at C5 of the piperidine ring serves dual strategic purposes: conformational restraint and metabolic stabilization. Fluorine's high electronegativity (3.98 Pauling scale) creates a strong dipole moment, enhancing intermolecular interactions with biological targets through dipole-dipole forces and hydrogen bonding. Critically, the gem-difluoro motif reduces the basicity of the proximal piperidine nitrogen by approximately 0.5–1.0 pKₐ units compared to non-fluorinated analogs. This attenuated basicity improves blood-brain barrier (BBB) penetration—a decisive factor for CNS-targeted therapeutics like NMDA receptor antagonists [2] [6] [7].
Table 2: Physicochemical and Biological Impacts of C5 Difluorination in Piperidine Derivatives
Parameter | Non-Fluorinated Piperidine | 5,5-Difluorinated Piperidine | Biological Consequence |
---|---|---|---|
Lipophilicity (logP) | ~1.2 (calculated) | ~1.6 (calculated) | Enhanced membrane permeability |
pKₐ (piperidine N) | 10.5–11.0 | 9.5–10.0 | Improved BBB penetration |
Metabolic Stability | Moderate CYP450 oxidation | High resistance to oxidation | Extended plasma half-life |
Conformational Flexibility | High | Restricted by gauche effect | Preorganized bioactive conformation |
The gauche effect between vicinal C–F bonds locks the C5–C4 and C5–C6 bonds into specific dihedral angles, reducing ring flexibility and preorganizing the molecule into bioactive conformations. This conformational control is exploited in neuraminidase inhibitors and NR2B-selective NMDA antagonists, where the fluorine atoms occupy orthogonal quadrants in receptor binding pockets, displacing water molecules and enhancing binding entropy. Additionally, the exceptional stability of the C–F bond impedes oxidative metabolism by cytochrome P450 enzymes, significantly extending in vivo half-lives. Clinical candidates featuring this motif exhibit up to 3-fold increases in plasma exposure compared to non-fluorinated analogs [6] [7].
The tert-butoxycarbonyl (Boc) group functions as a temporary protective mask for the piperidine nitrogen, enabling chemoselective manipulation of the C2 aminomethyl group during multi-step syntheses. Its installation proceeds via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, typically achieving >95% yields. The Boc group's orthogonal stability toward nucleophiles and reducing agents allows diverse transformations at the aminomethyl site—including amide couplings, sulfonylations, or reductive alkylations—without competitive side reactions [5] [7].
Deprotection leverages the Boc group's acid lability. Treatment with mineral acids (e.g., HCl in dioxane) or Lewis acids (e.g., TMSOTf) generates tert-butyl cation intermediates, which spontaneously decompose into isobutylene and CO₂. This process occurs under mild conditions (0–25°C) and is compatible with acid-stable functionalities, including the gem-difluoro moiety and aromatic rings. Crucially, the aminomethyl group remains intact during deprotection when protected as carbamates or amides. Industrial-scale processes employ flow microreactor systems to enhance Boc deprotection efficiency, achieving near-quantitative conversions with residence times under 5 minutes [5] [6].
Table 3: Synthetic Utility of Boc Protection in Piperidine Derivatives
Stage | Reaction | Conditions | Functional Group Tolerance |
---|---|---|---|
Installation | Acylation with Boc₂O | DMAP, THF/H₂O, 0°C to rt | Amines, alcohols, carboxylic acids |
Manipulation | Aminomethyl derivatization | EDC/HOBt, RCHO/NaBH₃CN | Boc, esters, alkenes |
Deprotection | Acidolysis | 4M HCl/dioxane, TFA/DCM, or TMSOTf/DCM | gem-Difluorides, aryl halides |
Post-deprotection, the unmasked secondary amine serves as a key pharmacophore for salt formation or further functionalization, enabling rapid generation of combinatorial libraries. The Boc group's volatility—its decomposition products (isobutylene, CO₂) are gaseous—facilitates purification by simple extractive workup, avoiding cumbersome chromatographic separations. This attribute is particularly advantageous in Good Manufacturing Practice (GMP)-compliant synthesis of active pharmaceutical ingredients (APIs), where residual metal catalysts must be minimized [5] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9